A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 2-Chloro-6-fluoropyridin-3-ol
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 2-Chloro-6-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Author's Note: As a Senior Application Scientist, this guide is structured to provide not just data, but a foundational understanding of 2-Chloro-6-fluoropyridin-3-ol, a substituted pyridinol of interest in medicinal chemistry and materials science. Direct experimental data for this specific molecule is not widely published. Therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to build a robust and scientifically grounded profile. The methodologies described are industry-standard protocols, ensuring that the principles and techniques are directly applicable in a research and development setting.
Introduction and Molecular Overview
2-Chloro-6-fluoropyridin-3-ol is a halogenated and hydroxylated pyridine derivative. Such structures are pivotal building blocks in modern drug discovery, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The specific arrangement of its functional groups—a hydroxyl group, a chlorine atom, and a fluorine atom on a pyridine ring—imparts a unique electronic and steric profile that is highly influential in its interactions with biological targets and its behavior in various solvents.
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The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which acts as a hydrogen bond acceptor and imparts basicity.
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The Hydroxyl Group (-OH) at C3: This group is a strong hydrogen bond donor and acceptor, significantly influencing properties like melting point and aqueous solubility. It also introduces a potential site for metabolic modification and further chemical derivatization.
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The Chlorine Atom (-Cl) at C2: An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and the acidity of the hydroxyl group. Its size can also play a role in steric interactions.
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The Fluorine Atom (-F) at C6: The most electronegative element, fluorine's presence can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.
Understanding the physical properties and solubility of this molecule is a critical first step in its application, from designing synthetic routes to formulating it for biological screening.
Physicochemical Property Profile
The physical properties of a compound are dictated by its molecular structure. For 2-Chloro-6-fluoropyridin-3-ol, we can predict a profile based on its functional groups and by drawing comparisons with related structures.
| Property | Inferred/Predicted Value & Justification |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.54 g/mol |
| Physical Appearance | Expected to be a colorless to off-white solid at room temperature. This is based on analogous compounds like 2-Chloro-6-fluoropyridine, which is a white solid, and the general tendency of pyridinols to be crystalline solids. |
| Melting Point (°C) | Expected to be significantly higher than its non-hydroxylated analog, 2-chloro-6-fluoropyridine (m.p. 31-35 °C). The presence of the hydroxyl group allows for strong intermolecular hydrogen bonding, which requires more energy to overcome, thus raising the melting point, likely into the >100 °C range. |
| Boiling Point (°C) | High, with probable decomposition. The strong hydrogen bonding network would require high temperatures to transition to a gaseous state, at which point thermal decomposition is likely. |
| pKa | Expected to have two pKa values: one for the basic pyridine nitrogen (pKa ~2-4) and one for the acidic hydroxyl group (pKa ~8-10). The electron-withdrawing effects of the chloro and fluoro groups will decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol. |
| LogP (Octanol-Water) | Predicted to be in the range of 1.5 - 2.5. The hydroxyl group decreases lipophilicity, while the halogen atoms increase it. For comparison, the related compound 3-Amino-2-chloro-6-(trifluoromethyl)pyridine has an experimental LogKow of 2.18[1]. This balanced lipophilicity is often a desirable trait in drug candidates. |
Solubility Characteristics
Solubility is a critical parameter for drug delivery, reaction chemistry, and purification. The "like dissolves like" principle, governed by polarity and hydrogen bonding capability, is central to understanding the solubility profile of 2-Chloro-6-fluoropyridin-3-ol.
| Solvent Class | Predicted Solubility | Scientific Rationale |
| Water (Aqueous) | Sparingly Soluble | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, conferring some aqueous solubility. A related isomer, 6-chloro-3-fluoropyridin-2-ol, is described as a water-soluble solid[2]. However, the overall aromatic and halogenated structure limits extensive solubility. Solubility will be pH-dependent; it will increase at low pH (protonation of the pyridine nitrogen) and high pH (deprotonation of the hydroxyl group). |
| Polar Protic Solvents | Soluble | Solvents like Methanol, Ethanol, and Isopropanol are excellent choices. They can act as both hydrogen bond donors and acceptors, effectively solvating the molecule and disrupting the intermolecular hydrogen bonds of the solid lattice. |
| Polar Aprotic Solvents | Moderately Soluble | Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) should readily dissolve the compound. They can accept hydrogen bonds from the hydroxyl group and interact via dipole-dipole forces. DMSO is often the solvent of choice for creating stock solutions for biological screening. |
| Non-Polar Solvents | Poorly Soluble | Solvents like Hexanes, Toluene, and Diethyl Ether are not expected to be effective. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions makes them poor solvents for this polar, hydrogen-bonding molecule. |
Experimental Protocols for Property Determination
To move from prediction to empirical data, standardized laboratory procedures are essential. The following protocols are designed to be robust and self-validating for determining key physicochemical properties.
Protocol: Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.
Methodology:
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Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A pure substance will have a sharp melting range (0.5-1.0 °C).
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Loading: Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
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Measurement:
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Use a rapid heating rate (10-15 °C/min) for a coarse determination of the melting point.
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Allow the apparatus to cool.
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Perform a second, more precise measurement with a new capillary tube. Start heating rapidly to about 15 °C below the coarse melting point, then slow the ramp rate to 1-2 °C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
